molecular formula C18H20N2O3S B7505402 N,N-dimethyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)benzenesulfonamide

N,N-dimethyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)benzenesulfonamide

Cat. No. B7505402
M. Wt: 344.4 g/mol
InChI Key: PAHFBJPDWVBGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)benzenesulfonamide, commonly known as DIBS, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of DIBS is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase. It has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DIBS has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. DIBS has been shown to have a positive effect on the immune system by increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using DIBS in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using DIBS in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling DIBS.

Future Directions

There are several future directions for the study of DIBS. One of the directions is to investigate its potential as a therapeutic agent for other diseases. It has been shown to have potential for the treatment of multiple sclerosis, rheumatoid arthritis, and cancer, but further studies are needed to determine its efficacy in these diseases. Another direction is to investigate the mechanism of action of DIBS. Understanding the mechanism of action will provide insight into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and toxicity of DIBS.

Synthesis Methods

The synthesis method of DIBS involves the reaction of 3-(2-methyl-2,3-dihydroindole-1-carbonyl)benzenesulfonyl chloride with dimethylamine in the presence of a base. The reaction leads to the formation of DIBS as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

DIBS has been studied extensively for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. DIBS has been investigated for its potential to treat diseases such as multiple sclerosis, rheumatoid arthritis, and cancer.

properties

IUPAC Name

N,N-dimethyl-3-(2-methyl-2,3-dihydroindole-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-11-14-7-4-5-10-17(14)20(13)18(21)15-8-6-9-16(12-15)24(22,23)19(2)3/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHFBJPDWVBGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.